molecular formula C15H20BNO4 B3030693 8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2H-benzo[B][1,4]oxazin-3(4H)-one CAS No. 943994-87-4

8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2H-benzo[B][1,4]oxazin-3(4H)-one

Cat. No.: B3030693
CAS No.: 943994-87-4
M. Wt: 289.14
InChI Key: AEWPIRBYFOHBFR-UHFFFAOYSA-N
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Description

8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a boron-containing heterocyclic compound featuring a benzooxazinone core. The structure includes:

  • A methyl group at position 8 of the benzoxazine ring.
  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) substituent at position 5.

This compound is primarily used as an intermediate in Suzuki-Miyaura cross-coupling reactions, leveraging the boronate group’s reactivity for forming carbon-carbon bonds in pharmaceuticals and materials science .

Properties

IUPAC Name

8-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BNO4/c1-9-6-10(7-11-13(9)19-8-12(18)17-11)16-20-14(2,3)15(4,5)21-16/h6-7H,8H2,1-5H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWPIRBYFOHBFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C3C(=C2)NC(=O)CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00723429
Record name 8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00723429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943994-87-4
Record name 8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00723429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2H-benzo[B][1,4]oxazin-3(4H)-one is a member of the oxazine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H22BNO4C_{15}H_{22}BNO_4 with a molecular weight of approximately 295.15 g/mol. Its structure includes a benzo[b][1,4]oxazine core substituted with a dioxaborolane moiety, which is believed to influence its biological properties.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a range of biological activities including:

  • Anticancer Activity : Certain derivatives of oxazines have shown cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Some compounds in this class have demonstrated activity against bacterial and fungal pathogens.
  • Anti-inflammatory Effects : Structural analogs have been reported to possess anti-inflammatory properties.

Cytotoxicity Studies

A study evaluating the cytotoxic effects of various oxazine derivatives found that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values ranging from 10 to 20 μM .

Table 1: Cytotoxic Activity of Related Compounds

Compound NameCell Line TestedIC50 (μM)
Compound AMCF-716.19
Compound BHCT-11617.16
8-Methyl...MCF-7TBD
8-Methyl...HCT-116TBD

The proposed mechanism for the anticancer activity involves the induction of apoptosis in cancer cells. This may occur through the activation of intrinsic pathways leading to mitochondrial dysfunction and subsequent caspase activation.

Antimicrobial Activity

Preliminary studies suggest that derivatives of the compound exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungi. The presence of the dioxaborolane group is hypothesized to enhance membrane permeability or interfere with metabolic pathways in microbes .

Case Studies

  • Cytotoxicity in Cancer Models : In a recent study published in Molecules, researchers synthesized several oxazine derivatives and assessed their cytotoxic effects. The results indicated that modifications at specific positions significantly enhanced their anticancer activity .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of similar dioxaborolane-containing compounds showed promising results against common pathogens such as Staphylococcus aureus and Escherichia coli .

Comparison with Similar Compounds

Electronic and Steric Effects

  • The target compound’s unsaturated oxazinone ring enhances conjugation, stabilizing the boronate group for efficient cross-coupling .
  • 4-Methyl-6-boronate dihydro derivative (CAS 1361110-64-6) has reduced reactivity due to partial saturation, limiting its use in high-yield couplings .
  • 5-Methyl-6-boronate (CAS 1154740-49-4) shows steric hindrance at C5, slowing transmetallation in Suzuki reactions compared to the 8-methyl analog .

Physical Properties

  • Boiling Points : Boronate-containing analogs (e.g., 275.15 g/mol derivatives) exhibit high boiling points (~398°C) due to strong intermolecular interactions .
  • Solubility : The target compound’s methyl group improves lipophilicity, whereas acetylated analogs (e.g., 8-acetyl derivative) are more polar .

Research Findings

  • Suzuki-Miyaura Coupling Efficiency :

    • The target compound achieves >90% yield in coupling with 4-bromotoluene (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O), outperforming dihydro analogs (~60% yield) .
    • Steric hindrance in 5-methyl analogs reduces yields to 40–50% under identical conditions .
  • Stability Studies :

    • The boronate group in the target compound remains stable in THF/water mixtures (pH 7–9) but hydrolyzes in strongly acidic media (pH < 3) .
    • Dihydro derivatives exhibit slower hydrolysis due to reduced ring strain .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2H-benzo[B][1,4]oxazin-3(4H)-one
Reactant of Route 2
Reactant of Route 2
8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2H-benzo[B][1,4]oxazin-3(4H)-one

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